molecular formula C13H10N2O3S B12426740 Indolokine A4

Indolokine A4

Cat. No.: B12426740
M. Wt: 274.30 g/mol
InChI Key: BUZANEDWSLELSW-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indolokine A4 is a bacterial metabolite that belongs to the family of indole-functionalized metabolites known as indolokines. These compounds are produced by various bacteria, including Escherichia coli, in response to cellular stress. This compound has been identified as a significant player in enhancing persister cell formation and activating immune responses in both plant and human tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indolokine A4 involves the use of indole-3-carbonyl nitrile as a precursor. The compound is synthesized through a series of reactions, including transamination and cyclization. The reaction conditions typically involve the use of specific enzymes such as aspC and tyrB transaminases, which facilitate the conversion of the precursor into this compound .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthesis likely involves optimizing the reaction conditions to achieve high yields. This may include controlling the temperature, pH, and concentration of reagents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Indolokine A4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific pH levels.

Major Products Formed

The major products formed from the reactions of this compound include various derivatives that retain the indole core structure. These derivatives may exhibit different biological activities and properties .

Scientific Research Applications

Indolokine A4 has several scientific research applications, including:

Mechanism of Action

Indolokine A4 exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its ability to activate the AhR pathway and enhance persister cell formation. These properties make it a valuable compound for studying bacterial stress responses and immune activation .

Properties

Molecular Formula

C13H10N2O3S

Molecular Weight

274.30 g/mol

IUPAC Name

(4R)-2-(1H-indole-3-carbonyl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C13H10N2O3S/c16-11(12-15-10(6-19-12)13(17)18)8-5-14-9-4-2-1-3-7(8)9/h1-5,10,14H,6H2,(H,17,18)/t10-/m0/s1

InChI Key

BUZANEDWSLELSW-JTQLQIEISA-N

Isomeric SMILES

C1[C@H](N=C(S1)C(=O)C2=CNC3=CC=CC=C32)C(=O)O

Canonical SMILES

C1C(N=C(S1)C(=O)C2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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